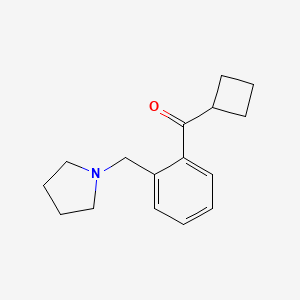

Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone

Description

Historical Development and Discovery

The synthesis of cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone was first reported in the late 2000s, coinciding with advancements in cyclobutane-containing pharmaceuticals. Patent WO-2008148279-A1 (2007) documented cyclobutyl-fused pyrrolidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, highlighting the therapeutic potential of such structures. While the exact date of its isolation remains unspecified, PubChem records indicate its registration in 2008, suggesting its emergence during exploratory studies on strained-ring ketones. Early synthetic routes involved condensation reactions between cyclobutanone derivatives and pyrrolidine-containing precursors, optimized for yield and scalability.

Position within Phenyl Ketone Chemical Class

Phenyl ketones, characterized by a ketone group attached to a benzene ring, represent a broad class of organic compounds. This compound distinguishes itself through:

- Substituent Complexity : The pyrrolidinomethyl group introduces a nitrogen-containing heterocycle, enabling hydrogen bonding and chiral interactions absent in simpler analogs like acetophenone.

- Ring Strain : The cyclobutyl group imposes significant angle strain (approximately 90° bond angles), enhancing reactivity compared to cyclohexyl or cyclopentyl derivatives.

Table 1: Comparative Analysis of Selected Phenyl Ketones

| Compound | Molecular Formula | Key Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| Acetophenone | $$ \text{C}8\text{H}8\text{O} $$ | Methyl | 120.15 |

| Cyclohexyl phenyl ketone | $$ \text{C}{13}\text{H}{16}\text{O} $$ | Cyclohexyl | 188.27 |

| Cyclobutyl phenyl ketone | $$ \text{C}{11}\text{H}{12}\text{O} $$ | Cyclobutyl | 160.21 |

| Target Compound | $$ \text{C}{16}\text{H}{21}\text{NO} $$ | Pyrrolidinomethyl | 243.34 |

Relationship to Cyclobutyl Phenyl Ketone Derivatives

Cyclobutyl phenyl ketone derivatives are prized for their conformational rigidity and synthetic utility. The target compound expands this family through:

- Enhanced Polarity : The pyrrolidine nitrogen increases solubility in polar aprotic solvents (e.g., dimethylformamide), facilitating reactions under mild conditions.

- Steric Effects : The 2-(pyrrolidinomethyl) substituent creates steric hindrance, directing electrophilic substitutions to the para position of the phenyl ring.

Notably, analogs such as cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone exhibit distinct reactivity patterns due to substituent positioning, underscoring the role of regiochemistry in derivative design.

Significance in Organic Chemistry Research

This compound serves as:

- Building Block : Its strained cyclobutyl ring participates in [2+2] cycloadditions, enabling access to polycyclic frameworks.

- Pharmacophore Model : The pyrrolidine moiety mimics natural alkaloids, aiding in the development of enzyme inhibitors and receptor agonists.

- Catalytic Substrate : Studies exploit its ketone group for asymmetric reductions, yielding chiral alcohols with high enantiomeric excess.

Recent work has focused on optimizing its synthesis via continuous-flow reactors, achieving 78% yield under catalytic hydrogenation conditions. These advances highlight its role in bridging academic inquiry and industrial application.

Properties

IUPAC Name |

cyclobutyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16(13-7-5-8-13)15-9-2-1-6-14(15)12-17-10-3-4-11-17/h1-2,6,9,13H,3-5,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJYXYVOZKXUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643677 | |

| Record name | Cyclobutyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-18-3 | |

| Record name | Cyclobutyl[2-(1-pyrrolidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Norrish-Yang Cyclization

- Cyclobutyl phenyl ketones are irradiated with UV light (365 nm) to induce a Norrish type II reaction.

- This photochemical process forms bicyclo[1.1.1]pentan-2-ol intermediates with moderate yields (~45%).

- Electron-withdrawing substituents on the aryl ring favor the reaction; electron-rich arenes are less successful.

Palladium-Catalyzed C–C Cleavage/Arylation

- The bicyclo[1.1.1]pentan-2-ol intermediate undergoes Pd(II)-catalyzed cleavage of the strained bicyclic ring.

- Using Pd(OAc)2 with a pyridine 3-sulfonic acid ligand and silver oxide as an oxidant in dichloroethane solvent at 100 °C, aryl iodides are coupled to the cyclobutyl ring.

- This step affords cis-γ-arylated cyclobutyl ketones in yields up to 75%.

- The reaction tolerates various aryl iodides, including ortho-, meta-, para-substituted, polycyclic, and heteroaryl iodides.

- Alkenyl and alkynyl iodides are also viable coupling partners.

One-Pot Procedure

- The two steps can be combined sequentially with a solvent swap, yielding the γ-arylated product directly, albeit with somewhat reduced overall yield (~25%).

Reaction Conditions and Optimization Data

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Norrish-Yang Cyclization | UV light (365 nm), cyclobutyl phenyl ketone substrate | Up to 45 | Electron-withdrawing aryl groups favored; electron-rich groups failed |

| Pd-Catalyzed Arylation | Pd(OAc)2 (10 mol%), pyridine 3-sulfonic acid ligand (20 mol%), Ag2O (2 equiv.), DCE, 100 °C, 20 h | Up to 75 | Aryl iodides preferred; bromides less effective; chlorides and sulfonates unreactive |

| One-pot sequential reaction | Norrish-Yang cyclization followed by Pd-catalyzed arylation with solvent swap | ~25 overall | Simplifies procedure but lowers yield |

Mechanistic Insights

- The reaction likely proceeds via Pd(II)/Pd(IV) catalysis.

- The bicyclo[1.1.1]pentan-2-ol coordinates to Pd(II), followed by strain-release-driven β-carbon elimination to form an alkyl-Pd(II) intermediate.

- Oxidative addition of aryl iodide forms Pd(IV) intermediate, which undergoes reductive elimination to yield the cis-γ-arylated product.

- Radical pathways are ruled out by TEMPO inhibition experiments.

- Deuterium labeling supports the intermediacy of a γ-palladated species.

Synthetic Versatility and Functional Group Transformations

The ketone functionality in the product allows further transformations:

- Reduction to cyclobutyl alkanes.

- Knoevenagel condensation to form alkenes.

- Beckmann rearrangement to cyclobutane carboxylic anilides.

- Baeyer-Villiger oxidation to acyl cyclobutanols.

- Oxidation of aryl substituents to carboxylic acids.

These transformations enable access to diverse derivatives for medicinal chemistry applications.

Summary Table of Substrate Scope and Yields

| Substrate Type | Coupling Partner Type | Product Type | Yield Range (%) | Notes |

|---|---|---|---|---|

| Electron-deficient aryl ketones | Aryl iodides (ortho, meta, para) | cis-γ-arylated cyclobutyl ketones | 50–75 | Good to excellent yields |

| Polycyclic aryl iodides | Aryl iodides | cis-γ-arylated products | Moderate to high | Complex aryl groups tolerated |

| Heteroaryl iodides | Pyridyl, indolyl iodides | cis-γ-heteroarylated products | Moderate | Nitrogen coordination does not inhibit reaction |

| Alkenyl and alkynyl iodides | Alkenyl, alkynyl iodides | cis-γ-alkenylated/alkynylated products | Moderate | Alkyl iodides incompatible |

Scientific Research Applications

Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl Phenyl Ketones: Reactivity Trends

Cycloalkyl phenyl ketones, such as cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl phenyl ketones, exhibit distinct reactivity patterns due to ring strain and conformational effects. Kinetic studies with sodium borohydride reduction reveal:

| Compound | Relative Rate at 0°C (Acetophenone = 1) | Key Factor Influencing Reactivity |

|---|---|---|

| Cyclopropyl phenyl ketone | 0.12 | High angular strain (60° bond angles) |

| Cyclobutyl phenyl ketone | 0.23 | Moderate strain (90° angles) |

| Cyclopentyl phenyl ketone | 0.36 | Minimal strain (near-tetrahedral angles) |

| Cyclohexyl phenyl ketone | 0.25 | Conformational rigidity (chair form) |

Key Findings :

- Cyclobutyl phenyl ketone reacts faster than cyclopropyl but slower than cyclopentyl analogs, highlighting the interplay between angular strain and transition-state accessibility .

- The cyclopentyl analog’s higher reactivity is attributed to reduced steric hindrance and optimal orbital alignment for hydride attack .

- Cyclohexyl’s lower rate compared to cyclopentyl suggests conformational rigidity impedes reactivity despite lower strain .

Substituted Cycloalkyl Phenyl Ketones

Cyclopentyl 2-(Pyrrolidinomethyl)phenyl Ketone

- Structure: Cyclopentyl ring instead of cyclobutyl (C₁₇H₂₃NO, MW: 257.37 g/mol) .

- Synthesis: Accessible via Norrish-Yang cyclization, though electron-rich substituents (e.g., pyrrolidinomethyl) may require modified conditions due to reduced tolerance in photolytic reactions .

Cyclobutyl 4-(Pyrrolidinomethyl)phenyl Ketone

- Structure: Pyrrolidinomethyl group at the para position (vs. ortho in the target compound) .

- Implications: Para substitution may reduce steric hindrance but alter binding affinity in receptor-targeted applications. No direct reactivity data available, but positional isomerism likely affects electronic distribution.

Thiomorpholinomethyl Analog (Cyclobutyl 2-(Thiomorpholinomethyl)phenyl Ketone)

Fluorinated Cycloalkyl Phenyl Ketones

- Example : Cyclopropyl 2-fluorobenzyl ketone (C₁₂H₁₁FO, MW: 190.22 g/mol) .

- Key Differences: Fluorine’s electron-withdrawing nature reduces electron density at the ketone, accelerating nucleophilic attacks compared to pyrrolidinomethyl’s electron-donating effects . Fluorine enhances metabolic stability but may reduce CNS penetration due to increased polarity .

Biological Activity

Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone (CBP) is an organic compound with the molecular formula . Its structure features a cyclobutyl group attached to a phenyl ketone, further substituted with a pyrrolidinomethyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Overview of Biological Activity

The biological activity of CBP primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The precise mechanisms by which CBP exerts its effects are still under investigation, but several studies have begun to elucidate its potential therapeutic applications.

The mechanism of action for CBP involves binding to specific proteins or receptors, thereby influencing their function. For example, it may act as an inhibitor or activator of certain enzymes, which could be beneficial in therapeutic contexts. The exact pathways and targets depend on the specific biological context in which CBP is studied.

Anticancer Properties

Recent studies have explored the anticancer potential of CBP. In vitro assays demonstrated that CBP exhibits cytotoxic effects against various cancer cell lines. For instance, when tested on PC12 cells expressing mutant SOD1 (a model for amyotrophic lateral sclerosis), CBP showed promising results in restoring cell viability and inhibiting cell death caused by toxic protein aggregation .

Antimicrobial Activity

CBP has also been investigated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of CBP, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclobutyl phenyl ketone | Lacks the pyrrolidinomethyl group | Different reactivity; less biological activity |

| Pyrrolidinomethyl phenyl ketone | Lacks the cyclobutyl group | Altered steric and electronic properties |

This comparative analysis highlights how the presence of both cyclobutyl and pyrrolidinomethyl groups in CBP contributes to its distinct biological profile.

Case Studies

- Study on Anticancer Activity : A study examining the effects of CBP on cancer cell lines found that it significantly reduced cell viability in a dose-dependent manner. The study utilized a range of concentrations to determine the value, establishing a basis for further pharmacological evaluation .

- Antimicrobial Testing : In another investigation, CBP was subjected to antimicrobial susceptibility testing against various bacterial strains. The results indicated that CBP exhibited moderate antibacterial activity, warranting further exploration into its potential as a therapeutic agent against infections.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis likely involves coupling a cyclobutyl ketone precursor with a substituted phenyl boronic acid (e.g., via Suzuki-Miyaura cross-coupling). For the pyrrolidinomethyl group, nucleophilic substitution on a pre-functionalized aryl halide (e.g., 2-bromo- or 2-chlorophenyl ketone) using pyrrolidine in the presence of a base (e.g., NaH or KOH) is plausible. Reaction yields depend on steric hindrance from the cyclobutyl group, solvent polarity, and catalyst efficiency. For analogous ketones, yields exceeding 70% have been reported under optimized coupling conditions .

- Critical Consideration : Purification via column chromatography or recrystallization is essential due to potential byproducts from incomplete substitution or coupling.

Q. How does the cyclobutyl group influence the ketone’s reactivity in reduction reactions compared to other cycloalkyl analogs?

- Methodological Answer : Kinetic studies using sodium borohydride (NaBH4) at 0–35°C show that cyclobutyl phenyl ketones exhibit intermediate reaction rates between strained (cyclopropyl) and less strained (cyclopentyl/cyclohexyl) analogs. For example, at 0°C, cyclobutyl phenyl ketone reacts 0.23 times slower than acetophenone but faster than cyclopropyl analogs (0.12×). This suggests that ring strain in cyclobutyl enhances hydride affinity but less so than smaller rings .

- Experimental Design : Conduct time-course reductions with NaBH4 in methanol, monitoring via TLC or NMR. Compare rate constants to cyclopentyl/cyclohexyl analogs.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR can resolve cyclobutyl protons (δ ~2.5–3.5 ppm, multiplet) and pyrrolidinomethyl signals (δ ~2.7 ppm, CH2; δ ~1.7 ppm, ring protons). Aromatic protons appear as distinct doublets (δ ~7.0–8.0 ppm).

- IR : Strong carbonyl stretch (~1680–1720 cm) confirms the ketone.

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion (CHNO, MW 243.35) .

Advanced Research Questions

Q. How does the pyrrolidinomethyl substituent modulate electronic effects on the phenyl ring, and what implications does this have for electrophilic substitution?

- Methodological Answer : The pyrrolidinomethyl group is electron-donating via nitrogen lone pairs, activating the phenyl ring toward electrophilic attack. Computational analysis (e.g., DFT) can map electron density distribution. Experimentally, nitration or halogenation reactions under mild conditions (e.g., HNO/HSO at 0°C) may proceed preferentially at the para position relative to the ketone. Compare regioselectivity to analogs lacking the pyrrolidine group (e.g., dichlorophenyl ketones) .

- Data Contradiction : While electron-donating groups typically direct meta/para substitution, steric effects from the bulky cyclobutyl group may alter outcomes. Kinetic vs. thermodynamic control studies are recommended.

Q. What computational approaches predict bond dissociation energies (BDEs) and thermal stability of this compound?

- Methodological Answer : Semiempirical molecular orbital (MO) methods (e.g., AM1) or density functional theory (DFT) can calculate BDEs for the cyclobutyl C–C and ketone C=O bonds. Compare results to experimental thermal decomposition data (e.g., TGA/DSC). For cyclobutyl methyl ketone analogs, free-radical decomposition dominates at elevated temperatures (>200°C), suggesting similar pathways for the target compound .

- Validation : Cross-reference computed BDEs with experimental values from pyrolysis GC-MS.

Q. What mechanistic insights explain the divergent reduction pathways observed with triethylsilane vs. NaBH4?

- Methodological Answer : Triethylsilane in trifluoroacetic acid (TFA) reduces phenyl cyclobutyl ketone to phenylcyclobutane via a carbocation intermediate, while NaBH4 yields secondary alcohols. For the target compound, monitor reduction products (e.g., via NMR or GC-MS) under both conditions. The pyrrolidinomethyl group may stabilize intermediates through hydrogen bonding or steric effects, altering product ratios .

- Hypothesis Testing : Compare product distributions with/without TFA to assess carbocation involvement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.